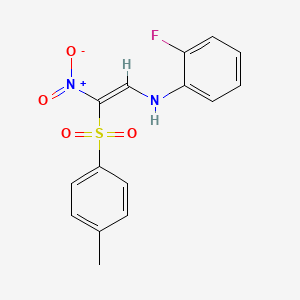

1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene

Description

This compound features a nitro group (-NO₂), a 2-fluorophenylamino (-NH-C₆H₄F-2), and a 4-methylphenylsulfonyl (-SO₂-C₆H₄CH₃-4) moiety attached to an ethene backbone. The sulfonyl group enhances polarity and stability, while the fluorine and nitro groups influence electronic properties and reactivity.

Properties

IUPAC Name |

2-fluoro-N-[(Z)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4S/c1-11-6-8-12(9-7-11)23(21,22)15(18(19)20)10-17-14-5-3-2-4-13(14)16/h2-10,17H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUOBOLNACNDBF-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2F)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group to an aromatic ring.

Amination: Substitution of a hydrogen atom with an amino group.

Sulfonylation: Introduction of the sulfonyl group through a sulfonyl chloride reagent.

Coupling Reactions: Formation of the ethene linkage between the aromatic rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could yield amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of biologically active molecules. Its structure can be modified to create derivatives that may exhibit pharmacological properties. For instance, compounds containing sulfonamide groups are often explored for their antibacterial and anti-inflammatory activities. The incorporation of the fluorophenyl group may enhance the lipophilicity and bioavailability of such derivatives.

Chemical Synthesis

1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene can serve as an intermediate in multi-step organic reactions. It can participate in various coupling reactions, including Suzuki and Heck reactions, due to its reactive functional groups. This versatility makes it a valuable building block in the synthesis of complex organic compounds.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and advanced materials. Its ability to form stable bonds with other organic molecules can be exploited to create new materials with desirable mechanical and thermal properties.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of sulfonamide derivatives using this compound as a starting material. The derivatives exhibited significant antibacterial activity against various strains of bacteria, highlighting the compound's potential in drug development .

Case Study 2: Application in Polymer Chemistry

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. Polymers synthesized with this compound demonstrated enhanced performance in high-temperature applications, making them suitable for use in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its electronic properties could be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) 1-Nitro-2-(4-nitrophenyl)ethene (Compound 2d)

- Structure: Lacks the sulfonyl and amino groups but includes a 4-nitrophenyl substituent.

- Reactivity: Undergoes high-pressure (8 kbar) cycloaddition with enol ethers to form cyclic nitronates .

- Electronic Effects: The nitro group is strongly electron-withdrawing, contrasting with the target compound’s 2-fluorophenylamino group, which is less deactivating. This difference may lead to divergent reactivity in nucleophilic or electrophilic reactions.

b) Triazole-Sulfonyl Derivatives ()

- Structure: Contain sulfonyl groups linked to triazole-thioether scaffolds. Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.

- Synthesis : Involves sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .

- Comparison : The target compound’s ethene backbone may offer greater conformational flexibility compared to rigid triazole systems.

c) Disulfonamides ()

- Structure: Feature dual sulfonamide groups (e.g., compound 5a: 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide).

- Properties : High melting points (223–225°C) and distinct IR signatures (S=O stretches at 1332 and 1160 cm⁻¹) . These align with the target compound’s expected spectral features, suggesting similar polarity and thermal stability.

Physicochemical Properties

Crystallographic and Conformational Analysis

- Such studies would clarify its conformational preferences and intermolecular interactions.

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis may require tailored conditions (e.g., high-pressure or catalytic systems) to accommodate competing electronic effects from its substituents.

- Applications : Sulfonyl and nitro groups are common in pharmaceuticals and agrochemicals. The fluorine substituent could improve bioavailability, as seen in fluorinated drug candidates .

Biological Activity

The compound 1-Nitro-2-((2-fluorophenyl)amino)-1-((4-methylphenyl)sulfonyl)ethene has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C16H16FNO3S. The presence of a nitro group, a fluorinated phenyl ring, and a sulfonyl moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antibacterial properties. The incorporation of the nitro group often enhances this activity .

- Antiviral Properties : Similar derivatives have shown promise as antiviral agents. For instance, modifications in the phenyl rings can lead to improved efficacy against viral targets .

- Anti-inflammatory Effects : Compounds containing sulfonyl groups are often evaluated for anti-inflammatory activity. The presence of such groups in this compound may contribute to its potential in reducing inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Notable findings include:

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Enhances antimicrobial and antiviral activity |

| Fluorine substitution | Increases lipophilicity and cell membrane permeability |

| Sulfonyl moiety | Contributes to anti-inflammatory properties |

Research indicates that modifications to the fluorinated phenyl ring can lead to variations in potency and selectivity against specific biological targets .

Case Studies

- Antimicrobial Testing :

- Antiviral Activity :

- Anti-inflammatory Studies :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the sulfonyl group in 1-((4-methylphenyl)sulfonyl)ethene derivatives?

- Methodological Answer : Microwave-assisted solvent-free sulfonylation is a high-yield approach. For example, sulfonamides can be synthesized using tosyl chloride under microwave irradiation (50–100 W, 5–10 min), achieving >85% yield with minimal byproducts. This method avoids hazardous solvents and reduces reaction time compared to conventional heating .

- Key Considerations : Monitor reaction temperature to prevent decomposition of the nitro group. Use TLC or HPLC to track sulfonylation progress.

Q. How can NMR spectroscopy resolve structural ambiguities in intermediates like ethyl 2-(4-methylphenylsulfonamido) acetate?

- Methodological Answer : Assign peaks using and NMR data. For instance, the sulfonamide proton (NH) appears at δ 7.8–8.2 ppm, while aromatic protons from the 4-methylphenyl group resonate at δ 7.3–7.5 ppm. NMR confirms the sulfonyl carbon at ~140 ppm .

- Validation : Compare experimental shifts with computational predictions (e.g., DFT calculations) to verify assignments .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and tautomerism influence the stability of the nitro-amino-sulfonyl motif?

- Methodological Answer : X-ray crystallography reveals keto–amino tautomer dominance due to strong O–H⋯N hydrogen bonds (N⋯O distance: ~2.55 Å). For example, in analogous naphthalene derivatives, the keto form stabilizes via a planar benzenoid arrangement .

- Contradictions : Some studies report enol-imine tautomers under acidic conditions. Use pH-dependent UV-Vis spectroscopy (200–400 nm) to monitor tautomeric shifts .

Q. What computational methods predict regioselectivity in nitration reactions of fluorophenyl-sulfonyl intermediates?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient sites. For fluorophenyl rings, nitration favors the para position to the amino group due to resonance stabilization. Compare with experimental HPLC-MS data to validate predictions .

- Challenges : Steric hindrance from the sulfonyl group may alter expected regioselectivity. Use molecular docking simulations to assess steric effects .

Q. How do mass spectrometry techniques differentiate isomeric byproducts in nitro-sulfonyl ethene synthesis?

- Methodological Answer : High-resolution MS (HRMS) with electron ionization (EI) at 70 eV fragments the molecular ion ([M]) to distinguish isomers. For example, the 2-fluorophenylamino group produces a characteristic fragment at m/z 123 (CHFNH), while positional isomers yield unique cleavage patterns .

- Validation : Cross-reference with GC-MS retention indices and isotopic abundance patterns .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of the nitro group under sulfonylation conditions: How to reconcile?

- Analysis : Some studies report nitro group reduction during sulfonylation, while others show stability. Use cyclic voltammetry to measure redox potentials: Nitro groups with E < -0.5 V (vs. Ag/AgCl) are prone to reduction. Control experiments under inert atmospheres (N/Ar) minimize unintended reduction .

- Resolution : Optimize reaction conditions (e.g., low temperature, short duration) to preserve nitro functionality.

Experimental Design Recommendations

- Synthesis : Prioritize microwave-assisted protocols for sulfonylation to enhance efficiency .

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Computational Support : Use DFT to predict reactivity and tautomer stability, reducing trial-and-error in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.